molecular formula C6H7F3N2O2 B8629678 5-(3,3,3-Trifluoropropyl)imidazolidine-2,4-dione

5-(3,3,3-Trifluoropropyl)imidazolidine-2,4-dione

Cat. No. B8629678
M. Wt: 196.13 g/mol
InChI Key: SXHNKTVRBDLLOL-UHFFFAOYSA-N
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Patent
US07300951B2

Procedure details

Sodium cyanide (4.31 g, 88.04 mmol) and 4,4,4-trifluorobutanal (3.7 g, 29.34 mmol) were added to ammonium carbonate (9.1 g, 117.4 mmol) in H2O (60 mL). The black reaction mixture was heated to 90° C. After 1 h, the mixture became homogeneous and it was stirred at 90° C. for 18 h. After cooling to 25° C., about 60 mL of solvent was removed in vacuo. Concentrated HCl (4 mL) was added to acidify the mixture to a pH of about 2 and a precipitate formed. It was filtered. The mother liquor was washed with EtOAc (3×50 mL). The organic layer was dried over MgSO4, filtered and concentrated to obtain 5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione as a brown oil (3.95 g, 69.7%). Mass Spectrum (−ESI): 195 (M−H)−.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[F:4][C:5]([F:11])([F:10])[CH2:6][CH2:7][CH:8]=O.[C:12](=[O:15])([O-])[O-].[NH4+:16].[NH4+].[OH2:18]>>[F:4][C:5]([F:11])([F:10])[CH2:6][CH2:7][CH:8]1[NH:16][C:1](=[O:18])[NH:2][C:12]1=[O:15] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
4.31 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
3.7 g
Type
reactant
Smiles
FC(CCC=O)(F)F
Name
Quantity
9.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
it was stirred at 90° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
about 60 mL of solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Concentrated HCl (4 mL) was added
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
The mother liquor was washed with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CCC1C(NC(N1)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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